(S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate
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Overview
Description
(S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate, also known as MIPOX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmacology. MIPOX is a chiral molecule, which means that it exists in two mirror-image forms. The (S)-enantiomer of MIPOX has been found to exhibit various biological activities, making it a promising candidate for drug development.
Mechanism Of Action
The exact mechanism of action of (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate is not fully understood, but it is believed to exert its biological effects by modulating various cellular signaling pathways. (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate has been found to interact with various enzymes and proteins, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical And Physiological Effects
(S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate has been shown to exhibit various biochemical and physiological effects, including the inhibition of COX-2 activity, which leads to a reduction in the production of inflammatory mediators. Additionally, (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate has been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer treatment.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate in lab experiments is its potential therapeutic applications. (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate has been found to exhibit various biological activities, making it a promising candidate for drug development. However, one of the limitations of using (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate in lab experiments is its complex synthesis process, which can be time-consuming and costly.
Future Directions
There are several future directions for research on (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate. One area of interest is the development of (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate-based drugs for the treatment of cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate and its potential applications in other areas of pharmacology. Finally, the synthesis of (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate could be optimized to make it more cost-effective and accessible for researchers.
Synthesis Methods
The synthesis of (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate can be achieved through a multi-step process that involves the reaction of various reagents. One of the most commonly used methods for synthesizing (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate is via the reaction of isobutyronitrile and methylamine with ethyl acetoacetate. The resulting compound is then subjected to a series of reactions, including cyclization and esterification, to yield (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate.
Scientific Research Applications
(S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate has been found to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. In recent years, (S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate has gained significant attention as a potential drug candidate for the treatment of various diseases, including cancer and inflammation.
properties
IUPAC Name |
methyl (4S)-4-propan-2-yl-5H-1,3-oxazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-6(2)8(7(10)11-3)4-12-5-9-8/h5-6H,4H2,1-3H3/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFFFQLWPZXIQG-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(COC=N1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@]1(COC=N1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 4-isopropyl-4,5-dihydrooxazole-4-carboxylate |
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